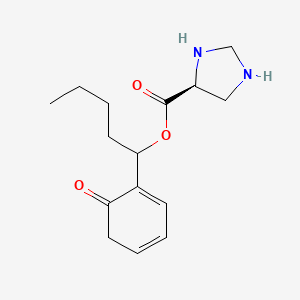
9-(1-Butoxyethyl)-6-chloro-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1-Butoxyethyl)-6-chloro-9H-purine is a chemical compound with the molecular formula C11H15ClN4O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Butoxyethyl)-6-chloro-9H-purine typically involves the alkylation of 6-chloropurine with 1-butoxyethanol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(1-Butoxyethyl)-6-chloro-9H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the butoxyethyl group or the purine ring itself.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 9-(1-Butoxyethyl)-6-aminopurine, while oxidation with potassium permanganate can introduce a hydroxyl group to form 9-(1-Butoxyethyl)-6-hydroxy-9H-purine.
Wissenschaftliche Forschungsanwendungen
9-(1-Butoxyethyl)-6-chloro-9H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are useful in studying reaction mechanisms and developing new materials.
Biology: The compound can be used to investigate the interactions of purine derivatives with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Derivatives of this compound may have potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound can be used in the development of specialty chemicals and pharmaceuticals, where its unique chemical properties are advantageous.
Wirkmechanismus
The mechanism of action of 9-(1-Butoxyethyl)-6-chloro-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxyethyl group and chlorine atom can influence the compound’s binding affinity and specificity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: A precursor to 9-(1-Butoxyethyl)-6-chloro-9H-purine, it lacks the butoxyethyl group and has different chemical properties.
9-(1-Butoxyethyl)-9H-purine: Similar to the target compound but without the chlorine atom, leading to different reactivity and applications.
9-(1-Methoxyethyl)-6-chloro-9H-purine: A related compound with a methoxyethyl group instead of a butoxyethyl group, which affects its solubility and reactivity.
Uniqueness
This compound is unique due to the combination of the butoxyethyl group and the chlorine atom on the purine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
106284-79-1 |
|---|---|
Molekularformel |
C11H15ClN4O |
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
9-(1-butoxyethyl)-6-chloropurine |
InChI |
InChI=1S/C11H15ClN4O/c1-3-4-5-17-8(2)16-7-15-9-10(12)13-6-14-11(9)16/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
HLIODFKTXXWZRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)N1C=NC2=C1N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


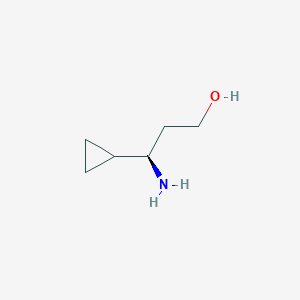
![9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester](/img/structure/B15217978.png)
![2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15217986.png)


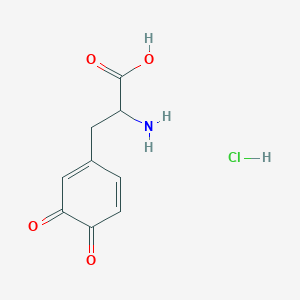
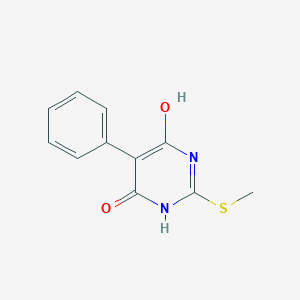
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide](/img/structure/B15218024.png)
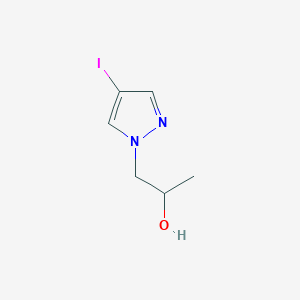
![2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B15218035.png)
![7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B15218039.png)
![4-[(1R)-1-aminoethyl]benzene-1-sulfonamide](/img/structure/B15218041.png)
![4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B15218042.png)
